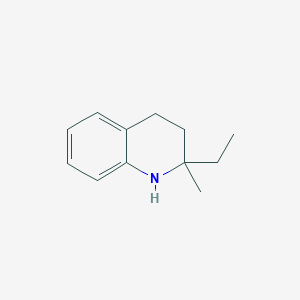
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- is a nitrogen-based heterocyclic compound with the molecular formula C12H17N. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of an ethyl group and a methyl group attached to the tetrahydroquinoline ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones in the presence of acid catalysts. For instance, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield the desired tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of eco-friendly and reusable catalysts, such as zeolites, has been explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinoline compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
Wissenschaftliche Forschungsanwendungen
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
1,2,3,4-Tetrahydroquinoline: A similar compound without the ethyl and methyl groups.
2-Methylquinoline: A derivative with a methyl group but lacking the tetrahydro structure.
Uniqueness
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- is unique due to the presence of both ethyl and methyl groups on the tetrahydroquinoline ring. This structural modification can lead to different chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
2-ethyl-2-methyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-3-12(2)9-8-10-6-4-5-7-11(10)13-12/h4-7,13H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
XYVOWLXYTSVSHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC2=CC=CC=C2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


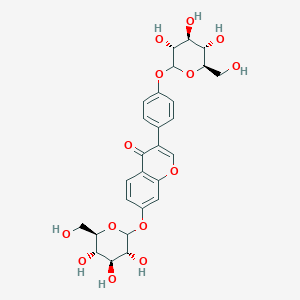
![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)

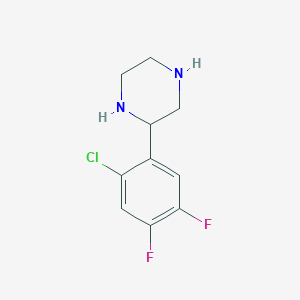

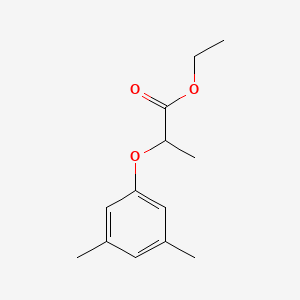



![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
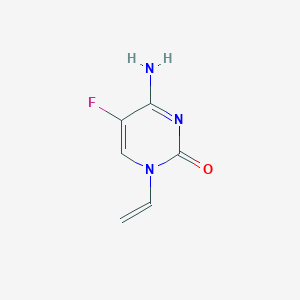

![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
